

# Measuring ETX1317 Sodium Activity with the Nitrocefin Hydrolysis Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: ETX1317 sodium

Cat. No.: B1192677

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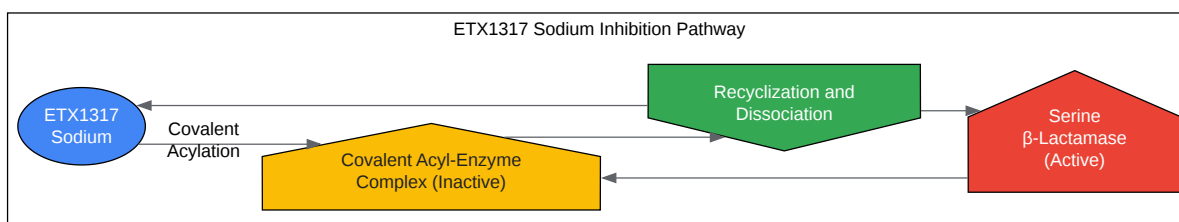
## Introduction

**ETX1317 sodium** is a novel, broad-spectrum diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor (BLI).<sup>[1][2]</sup> It demonstrates potent activity against a wide range of Ambler class A, C, and D serine  $\beta$ -lactamases, which are key drivers of resistance to  $\beta$ -lactam antibiotics in Gram-negative bacteria.<sup>[1]</sup> The primary mechanism of action of ETX1317 is the formation of a reversible, covalent bond with the catalytic serine residue in the active site of these enzymes.<sup>[1]</sup> This action effectively neutralizes the  $\beta$ -lactamase, restoring the efficacy of partner  $\beta$ -lactam antibiotics. Unlike some other inhibitors, ETX1317 is not a substrate for these enzymes, meaning it is not hydrolyzed and turned over.<sup>[3]</sup> Notably, ETX1317 is not active against class B metallo- $\beta$ -lactamases, which utilize a different catalytic mechanism involving zinc ions.<sup>[1]</sup>

The nitrocefin hydrolysis assay is a well-established, simple, and sensitive colorimetric method for measuring the activity of  $\beta$ -lactamases and the potency of their inhibitors.<sup>[4][5][6]</sup> Nitrocefin, a chromogenic cephalosporin, changes color from yellow to red upon hydrolysis of its  $\beta$ -lactam ring by a  $\beta$ -lactamase. The rate of this color change, which can be monitored spectrophotometrically at 490 nm, is directly proportional to the enzyme's activity.<sup>[4][7]</sup> This application note provides a detailed protocol for utilizing the nitrocefin hydrolysis assay to determine the inhibitory activity of **ETX1317 sodium** against various serine  $\beta$ -lactamases.

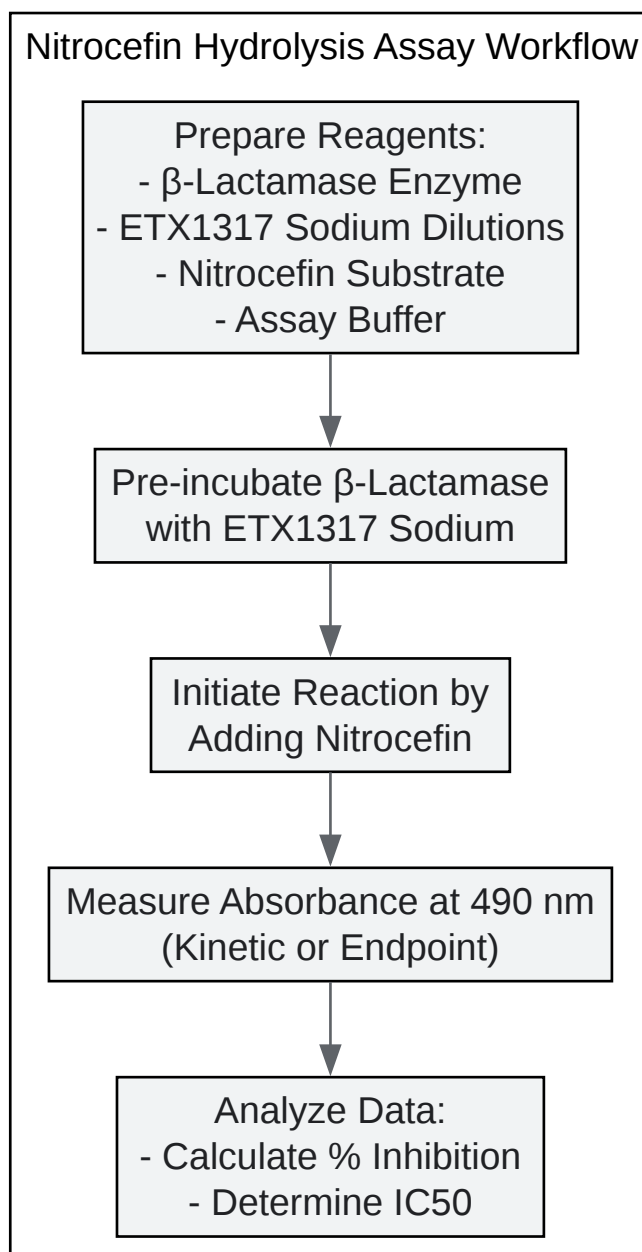
## Mechanism of Action and Experimental Workflow

To visually represent the underlying principles of **ETX1317 sodium**'s function and the experimental procedure, the following diagrams have been generated.



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Caption: **ETX1317 sodium** covalently acylates the active site of serine  $\beta$ -lactamases, forming an inactive complex.



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Caption: A streamlined workflow for assessing **ETX1317 sodium** activity using the nitrocefim hydrolysis assay.

## Experimental Protocols

This section provides a detailed methodology for determining the inhibitory activity of **ETX1317 sodium**.

## Materials and Reagents

- **ETX1317 sodium**
- Purified serine  $\beta$ -lactamase (e.g., TEM-1, CTX-M-15, KPC-2, AmpC)
- Nitrocefin
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 490 nm
- Multichannel pipettes

## Reagent Preparation

- Assay Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 7.0.
- **ETX1317 Sodium** Stock Solution: Dissolve **ETX1317 sodium** in Assay Buffer to a concentration of 10 mM. Prepare serial dilutions in Assay Buffer to achieve the desired concentration range for the assay.
- $\beta$ -Lactamase Working Solution: Dilute the purified  $\beta$ -lactamase enzyme in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes. The optimal concentration should be determined empirically.
- Nitrocefin Stock Solution: Dissolve nitrocefin in DMSO to a concentration of 10 mg/mL. Store protected from light at  $-20^{\circ}\text{C}$ .
- Nitrocefin Working Solution: Dilute the nitrocefin stock solution in Assay Buffer to a final concentration of 100  $\mu\text{M}$ . Prepare this solution fresh before each experiment.

## Assay Protocol for IC<sub>50</sub> Determination

- Plate Setup:

- Add 50 µL of the appropriate **ETX1317 sodium** serial dilution to the wells of a 96-well plate.
- For the positive control (no inhibition), add 50 µL of Assay Buffer.
- For the negative control (no enzyme activity), add 100 µL of Assay Buffer.
- Enzyme Addition: Add 25 µL of the β-lactamase working solution to all wells except the negative control.
- Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add 25 µL of the nitrocefin working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
- Absorbance Measurement: Immediately measure the absorbance at 490 nm in a kinetic mode, taking readings every 60 seconds for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the absorbance at 490 nm.
- Data Analysis:
  - Calculate the rate of nitrocefin hydrolysis for each well by determining the slope of the linear portion of the absorbance versus time curve.
  - Calculate the percentage of inhibition for each **ETX1317 sodium** concentration using the following formula: % Inhibition =  $[1 - (\text{Rate of sample} / \text{Rate of positive control})] * 100$
  - Plot the percentage of inhibition against the logarithm of the **ETX1317 sodium** concentration.
  - Determine the IC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve using appropriate software.

## Data Presentation

The inhibitory activity of **ETX1317 sodium** is typically summarized by its IC<sub>50</sub> value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following tables provide a summary of reported IC<sub>50</sub> values for ETX1317 against various  $\beta$ -lactamases.

Table 1: IC<sub>50</sub> Values of **ETX1317 Sodium** Against Purified  $\beta$ -Lactamases

$\beta$ -Lactamase Class	Enzyme	IC <sub>50</sub> ( $\mu$ M) after 60 min Incubation
Class A	CTX-M-15	0.002
	SHV-5	0.036
	KPC-2	0.043
	TEM-1	0.003
Class C	AmpC	0.16
	P99	0.024
Class D	OXA-24	0.54
	OXA-48	0.077

Data sourced from ACS Infectious Diseases.[2][8]

Table 2: Kinetic Parameters for Inhibition of  $\beta$ -Lactamases by **ETX1317 Sodium**

$\beta$ -Lactamase	k <sub>inact</sub> / K <sub>i</sub> (M <sup>-1</sup> s <sup>-1</sup> )
CTX-M-15	>1.2 x 10 <sup>4</sup>
KPC-2	>1.2 x 10 <sup>4</sup>
SHV-5	>1.2 x 10 <sup>4</sup>
P. aeruginosa AmpC	>1.2 x 10 <sup>4</sup>
OXA-48	>6.8 x 10 <sup>2</sup>

Data reflects the second-order rate constants for enzyme inactivation and are indicative of potent inhibition.[3]

## Conclusion

The nitrocefin hydrolysis assay is a robust and straightforward method for evaluating the inhibitory activity of **ETX1317 sodium** against a broad spectrum of serine  $\beta$ -lactamases. The provided protocol offers a reliable framework for determining key parameters such as IC50 values, which are essential for characterizing the potency and spectrum of this novel  $\beta$ -lactamase inhibitor. The data clearly demonstrates that ETX1317 is a potent inhibitor of clinically relevant class A, C, and D  $\beta$ -lactamases, highlighting its potential as a therapeutic agent to combat antimicrobial resistance.

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